N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Condensation: Reagents like ammonium acetate and solvents such as benzene are often used.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(cyanomethyl)phenyl]methanesulfonamide: Similar structure but lacks the methoxy group.
N-(4-cyanophenyl)benzenesulfonamide: Similar structure but lacks the methoxy and cyanomethyl groups.
Uniqueness
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is unique due to the presence of both the cyanomethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. These structural features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-14-6-8-15(9-7-14)21(18,19)17-13-4-2-12(3-5-13)10-11-16/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTXZCMFENOQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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